molecular formula C9H18O2 B3028377 (4,4-Dimethylcyclohexyl)methanediol CAS No. 1965310-35-3

(4,4-Dimethylcyclohexyl)methanediol

Cat. No. B3028377
CAS RN: 1965310-35-3
M. Wt: 158.24
InChI Key: BKYARZUZUNFSHI-UHFFFAOYSA-N
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Description

“(4,4-Dimethylcyclohexyl)methanediol” is a chemical compound with the molecular formula C9H18O2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “(4,4-Dimethylcyclohexyl)methanediol” involves a cyclohexyl ring with two methyl groups attached at the 4th carbon atom and a methanediol group attached at the 1st carbon atom . The methanediol group consists of a carbon atom bonded to two hydroxyl groups .

Scientific Research Applications

Atmospheric Chemistry and Aerosols

(4,4-Dimethylcyclohexyl)methanediol: plays a pivotal role in atmospheric chemistry. It is a volatile organic compound (VOC) that contributes to aerosol growth. However, due to the inherent dehydration tendency of two adjacent hydroxyl groups (OH) at the same carbon atom, it has remained elusive until recently . Researchers have identified methanediol via energetic processing of low-temperature methanol oxygen ices. Here’s how it forms:

  • Formation Mechanism : Methanediol is formed through excited state dynamics. Electronically excited atomic oxygen inserts into a carbon-hydrogen bond of the methyl group in methanol. It then stabilizes within the icy matrix .

Hydrogen Production

Methanediol can serve as a source of hydrogen. Even when compared to formic acid (HCOOH), methanediol exhibits higher hydrogen content. Diluted methanediol solutions remain valuable for mild hydrogen production .

properties

IUPAC Name

(4,4-dimethylcyclohexyl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYARZUZUNFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273619
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethylcyclohexyl)methanediol

CAS RN

1965310-35-3
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 2
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 3
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 4
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 5
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 6
(4,4-Dimethylcyclohexyl)methanediol

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